Triglycerol

Overview

Description

Triglycerol, also known as triacylglycerol or TAG, is an ester derived from glycerol and three fatty acids . It is the main constituent of body fat in humans and other vertebrates, as well as vegetable fat . Triglycerols are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .

Synthesis Analysis

Triacylglycerols are synthesized in all eukaryotic organisms and even a few prokaryotes . The liver, intestines, and adipose tissue are most active in this synthesis . The synthesis of a triglyceride involves the esterification of a glycerol molecule with three fatty acid molecules . This process is another application of the ester synthesis reaction .

Molecular Structure Analysis

The structure of a this compound molecule consists of a glycerol backbone linked to three fatty acids . The fatty acids can be of variable length, hydroxylated, and contain double bonds . The positions of the fatty acids on the glycerol moiety can be very different . Position 2 is distinctive as it is a secondary hydroxyl group .

Chemical Reactions Analysis

Triglycerides are formed through dehydration reactions . The synthesis of a triglyceride is another application of the ester synthesis reaction . The ester bonds of polyunsaturated fatty acids such as docosahexaenoic (e.g., in fish oils), trans-3-hexadecenoic (e.g., from some plant sources), γ-linolenic acid, and phytanic acid to glycerol are hydrolyzed more slowly, possibly as a result of steric hindrance caused by the proximity of substituent groups to the ester bonds .

Physical And Chemical Properties Analysis

Triglycerols are non-polar, hydrophobic, and insoluble in water . They are soluble in organic solvents . The melting point of a this compound is related to the chain length and degree of unsaturation of fatty acids .

Scientific Research Applications

Triacylglycerol Biosynthesis and Diseases : Triacylglycerols are major energy storage molecules, with their excessive accumulation being associated with obesity, diabetes mellitus, and steatohepatitis. Acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes play a crucial role in TG synthesis and are potential therapeutic targets for these diseases (Yen et al., 2008).

Lipidomic Analysis of Triglycerides : The composition and content of triglyceride molecular species are critical for understanding nutritional aspects in food chemistry and their association with diseases such as atherosclerosis and diabetes. Advanced techniques like liquid chromatography-mass spectrometry are used for analyzing triglyceride species (Han & Ye, 2021).

Biocompatibility in Drug Delivery : Glyceroltripalmitate, a triglyceride, shows promising biocompatibility for parenteral drug delivery. Its blends with cholesterol and phospholipids exhibit varying erosion behaviors and inflammatory reactions, influencing its suitability in biomedical applications (Guse et al., 2006).

Metabolic Engineering for Enhanced Production : In Acinetobacter baylyi ADP1, metabolic engineering through gene deletions led to a significant increase in triacylglycerol production. This research demonstrates the potential of genetic modifications in enhancing lipid production for various applications (Santala et al., 2011).

Influence on Consumption and Weight Gain : The consumption of medium-chain triglycerides has been studied for its impact on food intake and body weight. Research indicates that MCTs can reduce consumption and weight gain in animals, though long-term effects may vary (Ferreira et al., 2014).

Catalysis and Fine Chemistry : Triglycerides from vegetable oils serve as renewable materials for producing food, pharmaceutical, and cosmetic products. Research shows that specific catalysts can transform glycerol into linear di and triglycerol with high yield, highlighting their potential in industrial applications (Barrault et al., 2002).

Pyrolysis for Renewable Fuels : Pyrolysis of triglyceride materials, such as vegetable oils and animal fats, offers a promising method for producing renewable fuels and chemicals. The process and catalyst types vary, influencing the product range from diesel to gasoline-like fractions (Maher & Bressler, 2007).

Mechanism of Action

Target of Action

Triglycerols, also known as triacylglycerols, are a type of lipid found in the body. They primarily target adipose tissue, liver, and intestines, where they are synthesized and stored . Triglycerols are also targeted by the enzyme triacylglycerol lipase, which catalyzes the hydrolysis of their ester linkages .

Mode of Action

Triglycerols are biologically inert and serve as a store of fatty acids for energy, which can be released rapidly on demand . They also serve as a reserve of fatty acids for structural purposes or as precursors for lipid mediators . The enzyme triacylglycerol lipase catalyzes the hydrolysis of triglycerols, breaking them down into diacylglycerol and a carboxylate .

Biochemical Pathways

Three main pathways for triglycerol biosynthesis are known: the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in the liver and adipose tissue, and a monoacylglycerol pathway in the intestines . In these pathways, the glycerol backbone is produced either by the catabolism of glucose (glycolysis) or by a process known as glyceroneogenesis via pyruvate .

Pharmacokinetics

The pharmacokinetics of triglycerols involve their synthesis, storage, and breakdown. Triglycerols are synthesized in the liver and adipose tissue, stored as ‘lipid droplets’ within cells, and broken down when energy is needed . The breakdown of triglycerols releases glycerol and fatty acids, which are then used as an energy source by various tissues .

Result of Action

The primary result of this compound action is the provision of energy. When energy is needed, triglycerols are broken down, releasing fatty acids that can be used as an energy source . Excessive accumulation of triglycerols in human adipose tissue and other organs can result in health problems, including obesity, insulin resistance, steatohepatitis, and cardiomyopathy .

Action Environment

The action of triglycerols is influenced by various environmental factors. For example, the hormones insulin and noradrenaline regulate the breakdown of triglycerols by increasing the activity of the enzyme triacylglycerol lipase . Additionally, lifestyle factors such as diet and exercise can influence this compound levels in the body .

Safety and Hazards

Triglycerol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Researchers have been studying if measuring components of triglycerides in low-density lipoprotein (LDL) cholesterol could improve risk predictions for cardiovascular disease and lead to new treatments . A peptide has been developed that could lower triglyceride levels in mice by more than 80% within a few hours . This could potentially benefit one in four American adults who has elevated triglycerides and provide novel therapies for people with inherited metabolic disorders .

Biochemical Analysis

Biochemical Properties

Triglycerol is involved in numerous biochemical reactions, primarily related to energy storage and release. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in this compound metabolism is lipase, which catalyzes the hydrolysis of this compound into glycerol and free fatty acids. This reaction is essential for the mobilization of stored energy. Additionally, this compound interacts with proteins such as perilipin, which coats lipid droplets and regulates lipolysis, and hormone-sensitive lipase, which is activated by hormonal signals to release fatty acids from this compound stores .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. In adipocytes, this compound serves as a major energy reserve, and its breakdown provides fatty acids for β-oxidation, a process that generates ATP. This compound also affects cell signaling pathways, such as the activation of protein kinase A (PKA) in response to hormonal signals like adrenaline, which promotes lipolysis. Furthermore, this compound metabolism can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. The hydrolysis of this compound by lipase involves the binding of the enzyme to the lipid-water interface, where it catalyzes the cleavage of ester bonds. This process releases glycerol and free fatty acids, which can then be utilized in various metabolic pathways. This compound also plays a role in enzyme activation and inhibition. For example, the presence of this compound can inhibit the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby regulating lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over time, especially in the presence of lipases. Long-term studies have shown that prolonged exposure to high levels of this compound can lead to alterations in cellular function, such as changes in lipid droplet formation and fatty acid composition. These effects are often studied in vitro using cell cultures or in vivo using animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipolysis and β-oxidation. During lipolysis, this compound is hydrolyzed by lipases to release glycerol and free fatty acids. The free fatty acids are then transported to the mitochondria, where they undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. This compound metabolism also involves interactions with cofactors such as coenzyme A (CoA) and carnitine, which facilitate the transport and oxidation of fatty acids .

Transport and Distribution

Within cells, this compound is transported and distributed by various mechanisms. It is stored in lipid droplets, which are dynamic organelles that regulate lipid storage and release. This compound is transported across cellular membranes by specific transporters, such as fatty acid transport proteins (FATPs) and CD36. These transporters facilitate the uptake and release of this compound and its metabolites, ensuring proper distribution within tissues .

Subcellular Localization

This compound is primarily localized in lipid droplets within cells. These droplets are surrounded by a monolayer of phospholipids and proteins, which regulate their formation and function. This compound can also be found in other subcellular compartments, such as the endoplasmic reticulum, where it is synthesized, and the mitochondria, where it is oxidized. Post-translational modifications, such as phosphorylation, can influence the localization and activity of proteins involved in this compound metabolism .

properties

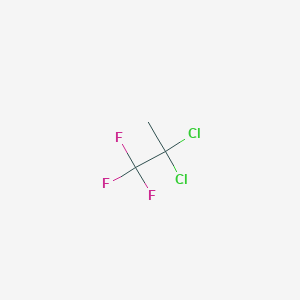

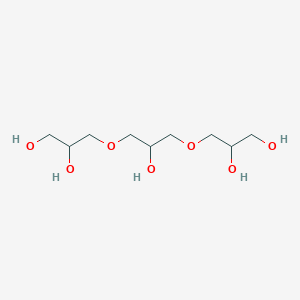

IUPAC Name |

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNTUZCMJBTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56090-54-1, 20411-31-8 | |

| Record name | Polyglycerin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)

![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)